2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate
Overview
Description
2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate is a pharmaceutical compound known for its application in the treatment of migraines. It is a derivative of indole, a heterocyclic aromatic organic compound, and is structurally related to tryptamines, which are known for their biological activity .
Mechanism of Action
Target of Action
Rizatriptan Dimer Benzoate primarily targets the serotonin 5-HT 1B and 5-HT 1D receptors . These receptors are found in cranial arteries and play a significant role in the regulation of blood flow in the brain .
Mode of Action
Rizatriptan Dimer Benzoate acts as a selective agonist at the serotonin 5-HT 1B and 5-HT 1D receptors . By binding to these receptors, it induces vasoconstriction, possibly by inhibiting the release of calcitonin gene-related peptide from sensory neurons in the trigeminal nerve .
Biochemical Pathways
Its action on the serotonin 5-ht 1b and 5-ht 1d receptors leads to vasoconstriction in the cranial arteries . This vasoconstriction can reduce the sterile inflammation associated with antidromic neuronal transmission, which correlates with the relief of migraine .
Pharmacokinetics
Rizatriptan Dimer Benzoate is metabolized via monoamine oxidase-A, forming metabolites through significant first-pass metabolism . It is excreted in the urine (82%, 14% as unchanged drug) and feces (12%) . The plasma half-life of Rizatriptan Dimer Benzoate in males and females ranges from two to three hours .
Result of Action
The action of Rizatriptan Dimer Benzoate results in the constriction of brain blood vessels and the blocking of pain impulses and natural compounds that produce pain, nausea, and other migraine sensations . This leads to the relief of migraine symptoms.
Action Environment
The action of Rizatriptan Dimer Benzoate can be influenced by various environmental factors. For instance, its bioavailability can be affected by the pH of the environment . Furthermore, its stability and efficacy can be influenced by factors such as temperature and humidity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate involves multiple steps, starting from the indole nucleus. The process typically includes:
Formation of the Indole Core: The indole core is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the indole nitrogen with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydride.
Methylation and Benzoylation: The final steps include methylation of the indole nitrogen and benzoylation to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process .
Chemical Reactions Analysis
Types of Reactions
2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions, typically using hydrogenation or metal hydrides, can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: Indole-2-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Sumatriptan: Another triptan used for migraine treatment, but with a different side effect profile.
Zolmitriptan: Similar mechanism of action but differs in pharmacokinetics and bioavailability.
Naratriptan: Known for its longer half-life and slower onset of action compared to Rizatriptan.
Uniqueness
2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate is unique due to its rapid onset of action and high efficacy in treating acute migraine attacks. Its specific binding affinity to 5-HT1B/1D receptors and favorable pharmacokinetic profile make it a preferred choice for many patients .
Properties
IUPAC Name |
benzoic acid;2-[5-[[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]methyl]-1H-indol-3-yl]-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N7.C7H6O2/c1-33(2)11-9-22-16-30-26-7-5-20(13-24(22)26)15-28-23(10-12-34(3)4)25-14-21(6-8-27(25)32-28)17-35-19-29-18-31-35;8-7(9)6-4-2-1-3-5-6/h5-8,13-14,16,18-19,30,32H,9-12,15,17H2,1-4H3;1-5H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYHZTFPAMAFPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CC3=C(C4=C(N3)C=CC(=C4)CN5C=NC=N5)CCN(C)C.C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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